

LAS191954: A Comparative Analysis of Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LAS191954

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase delta (PI3K δ) inhibitor, **LAS191954**, and its cross-reactivity with other Class I PI3K isoforms. The following data and experimental protocols are derived from published research to facilitate an informed assessment of **LAS191954**'s selectivity profile.

Performance Overview: Isoform Selectivity

LAS191954 is a potent and selective, orally active inhibitor of PI3K δ , with a reported half-maximal inhibitory concentration (IC₅₀) of 2.6 nM.^{[1][2][3]} Its selectivity has been evaluated against the other Class I PI3K isoforms: PI3K α , PI3K β , and PI3K γ . The inhibitory activity of **LAS191954** against these isoforms is summarized in the table below, showcasing its preferential activity towards PI3K δ .

Quantitative Data Summary

The following table presents the IC₅₀ values of **LAS191954** against the four Class I PI3K isoforms. Lower IC₅₀ values indicate greater potency.

PI3K Isoform	IC50 (nM)	Selectivity Fold (vs. PI3K δ)
PI3K δ	2.6	1
PI3K γ	72	~28-fold
PI3K β	94	~36-fold
PI3K α	8200	~3154-fold

Data sourced from Erra et al., ACS Medicinal Chemistry Letters, 2017.[4]

As the data indicates, **LAS191954** demonstrates the highest potency against PI3K δ . The selectivity is most pronounced when compared to PI3K α , with over a 3000-fold difference in inhibitory concentration.[4] The compound shows moderate selectivity against PI3K γ and PI3K β . [4]

Experimental Protocols

The determination of the enzymatic potency of **LAS191954** against the four Class I PI3K recombinant human isoforms was conducted using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[4]

Protocol: PI3K HTRF Enzyme Assay

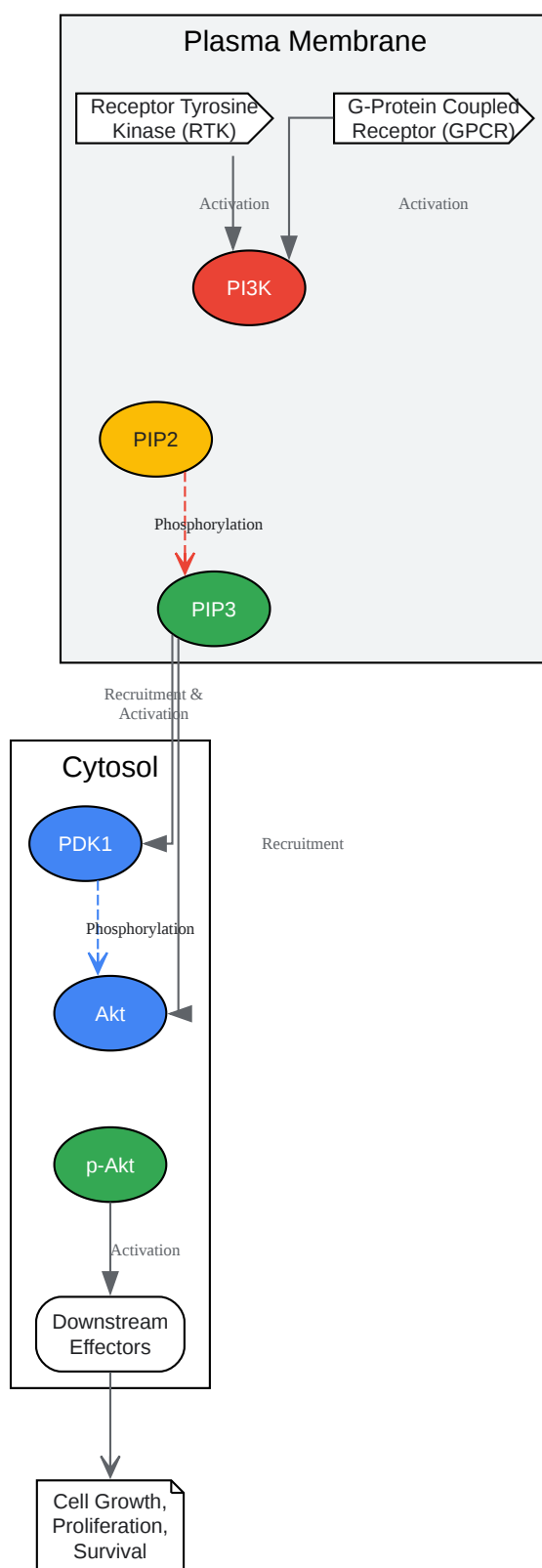
- Enzyme and Compound Preparation: Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , and p110 γ) were used. **LAS191954** was prepared in a dilution series.
- Pre-incubation: The PI3K enzymes were pre-incubated with **LAS191954** for 30 minutes. This step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.
- Reaction Initiation: The enzymatic reaction was started by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP at a concentration equal to their respective Michaelis-Menten constants (Km).
- Reaction Detection: The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was detected using an HTRF assay kit. This typically involves the use of a biotinylated-PIP3

tracer and a europium-labeled anti-GST antibody that binds to the GST-tagged enzyme, along with a streptavidin-XL665 acceptor. The proximity of the donor (europium) and acceptor (XL665) due to binding interactions results in a FRET signal that is inversely proportional to the amount of PIP3 produced.

- **Data Analysis:** The HTRF signal was measured, and the IC50 values were calculated from the dose-response curves.

Signaling Pathway Visualization

The diagram below illustrates the central role of Class I PI3Ks in the signaling cascade, leading to the phosphorylation of Akt and subsequent downstream cellular responses.



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Caption: Class I PI3K Signaling Pathway.

This guide provides a concise overview of **LAS191954**'s cross-reactivity profile. For a more in-depth understanding, consulting the primary literature is recommended.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LAS191954 | PI3K | TargetMol [targetmol.com]
- 3. LAS191954 | CymitQuimica [cymitquimica.com]
- 4. Discovery of a Potent, Selective, and Orally Available PI3K δ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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